IDO2 Inhibitory Potency – Cross‑Class Comparison with IDO2‑IN‑1
The racemic 1-(2-methyl-1H-indol-5-yl)ethan-1-amine inhibits mouse indoleamine 2,3-dioxygenase 2 (IDO2) with an IC₅₀ of 51 000 nM (51 μM) in a recombinant HEK293T cell‑based assay [1]. In contrast, the optimized IDO2 inhibitor IDO2‑IN‑1 exhibits an IC₅₀ of 112 nM under similar enzymatic conditions . The ~455‑fold lower potency of the target compound confirms its utility as a low‑affinity probe or negative‑control scaffold rather than a lead inhibitor, which is valuable for assay‑development and selectivity‑profiling campaigns.
| Evidence Dimension | IDO2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 51 000 nM (racemate; mouse IDO2 in HEK293T cells, kynurenine formation assay, 24 h incubation) [1] |
| Comparator Or Baseline | IDO2‑IN‑1: IC₅₀ = 112 nM (human IDO2 enzymatic assay) |
| Quantified Difference | ≈455‑fold lower potency (target compound displays 51 μM vs. 0.112 μM for IDO2‑IN‑1) |
| Conditions | Target compound: mouse IDO2 expressed in HEK293T cells; comparator: human IDO2 recombinant protein. Both measured via kynurenine formation. |
Why This Matters
The large potency gap makes the target compound a well‑characterized weak‑affinity tool for mechanistic IDO2 studies, where strong inhibitors like IDO2‑IN‑1 would saturate the target and mask partial agonism or off‑target effects.
- [1] BindingDB Entry BDBM50533241 (CHEMBL4465170). Affinity data: IC₅₀ = 51 000 nM against mouse IDO2. View Source
